1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Catalog No.
S14632457
CAS No.
M.F
C11H8F6OS
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phen...

Product Name

1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

IUPAC Name

1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C11H8F6OS/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

ABXTVARMTWZDFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F

1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OSC_{11}H_8F_6OS and a molecular weight of 302.24 g/mol. It features a complex structure characterized by a trifluoromethyl group and a trifluoromethylthio group attached to a phenyl ring, making it notable for its unique electronic properties. The presence of multiple fluorine atoms contributes to its lipophilicity and potential bioactivity, which is of interest in various fields including medicinal chemistry and materials science .

Typical of ketones, such as nucleophilic addition and condensation reactions. The trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the compound may undergo reactions involving substitution or elimination due to the presence of the trifluoromethylthio group. The specific reactions and their mechanisms depend on the conditions and reagents used.

Synthesis of 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic synthesis techniques. A common approach may include:

  • Formation of the Trifluoromethyl Group: This can be achieved through fluorination reactions using reagents like trifluoroacetic acid or other fluorinating agents.
  • Introduction of Trifluoromethylthio Group: This step often involves using thiol reagents that contain trifluoromethyl groups.
  • Ketone Formation: The final step usually involves the condensation of appropriate precursors to form the ketone structure.

Each step requires careful control of reaction conditions to optimize yield and purity .

The applications of 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one span several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery, particularly for developing new therapeutics.
  • Material Science: Its unique properties may find applications in developing advanced materials, such as coatings or polymers with enhanced chemical resistance.
  • Agricultural Chemistry: Similar compounds are often explored for use in agrochemicals, including pesticides and herbicides .

Interaction studies involving 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one are crucial for understanding its potential pharmacokinetics and toxicity. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets.
  • Metabolic Stability: Understanding how the compound is processed within biological systems.
  • Toxicology: Investigating any adverse effects associated with exposure to this compound.

Such studies are essential for determining the safety and efficacy profile necessary for further development as a therapeutic agent .

Several compounds share structural similarities with 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, including:

Compound NameMolecular FormulaKey Features
1-(3-Trifluoromethylphenyl)propan-2-oneC10H9F3OC_{10}H_9F_3OLacks trifluoromethylthio group
3,5-Bis(trifluoromethyl)phenyl isocyanateC10H6F6NC_{10}H_6F_6NContains isocyanate functional group
1-[3,5-Bis(trifluoromethyl)phenyl]-1-propanoneC11H8F6OC_{11}H_8F_6OSimilar structure but different substituents

Uniqueness

The uniqueness of 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one lies in its combination of both trifluoromethyl and trifluoromethylthio groups, which significantly influence its chemical reactivity and potential biological activity compared to other similar compounds. This dual functionality may provide enhanced properties for specific applications in pharmaceuticals and materials science .

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Exact Mass

302.02000502 g/mol

Monoisotopic Mass

302.02000502 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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